molecular formula C8H10N2O B7754059 2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No.: B7754059
M. Wt: 150.18 g/mol
InChI Key: GPHGETSVSBZRQC-UHFFFAOYSA-N
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Description

2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a heterocyclic compound with a bicyclic structure It is part of the pyrimidine family, which is known for its significant biological and chemical properties

Preparation Methods

The synthesis of 2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves cyclization reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of a suitable ketone with an amine in the presence of a catalyst can lead to the formation of this compound . Industrial production methods often involve optimizing these reactions to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for monitoring.

Chemical Reactions Analysis

2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be compared to other pyrimidine derivatives, such as:

Properties

IUPAC Name

2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-9-7-4-2-3-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHGETSVSBZRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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